

# Spectroscopic Analysis of 2-Pyrrolidinone: A Technical Guide

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## Compound of Interest

Compound Name: 2-Pyrrolidinone

Cat. No.: B116388

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for **2-pyrrolidinone**. It includes structured data tables for easy reference, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

## Molecular Structure

**2-Pyrrolidinone**, also known as  $\gamma$ -butyrolactam, is a five-membered lactam with the chemical formula  $C_4H_7NO$ . The carbonyl group at position 2 is a key feature influencing its chemical and spectroscopic properties.

Structure of **2-Pyrrolidinone** with Atom Numbering:

Caption: Molecular structure of **2-pyrrolidinone** with atom numbering.

## Spectroscopic Data

The following tables summarize the key NMR and IR spectroscopic data for **2-pyrrolidinone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1H$  NMR Spectroscopic Data for **2-Pyrrolidinone**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~2.10 - 2.35	m	H3, H4
~3.40	t	H5
~7.0 (broad)	s	H1 (NH)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Pyrrolidinone**

Chemical Shift ( $\delta$ ) ppm	Assignment
~18.0	C4
~31.0	C3
~42.5	C5
~175.0	C2 (C=O)

Note: Chemical shifts can vary depending on the solvent and concentration.

## Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for **2-Pyrrolidinone**

Wavenumber ( $\text{cm}^{-1}$ )	Vibrational Mode
~3250 (broad)	N-H stretch
~2950	C-H stretch (asymmetric)
~2870	C-H stretch (symmetric)
~1680	C=O stretch (Amide I)
~1460	$\text{CH}_2$ scissoring
~1290	C-N stretch

# Experimental Protocols

## NMR Spectroscopy

Objective: To acquire high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-pyrrolidinone**.

Materials:

- **2-Pyrrolidinone** sample
- Deuterated chloroform ( $\text{CDCl}_3$ ) or other suitable deuterated solvent
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **2-pyrrolidinone**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent in a small vial.
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
  - Tune and match the probe for the  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- Data Acquisition:

- $^1\text{H}$  NMR:
  - Acquire a standard one-dimensional  $^1\text{H}$  spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- $^{13}\text{C}$  NMR:
  - Acquire a proton-decoupled one-dimensional  $^{13}\text{C}$  spectrum.
  - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of **2-pyrrolidinone**.

Materials:

- **2-Pyrrolidinone** sample
- Potassium bromide (KBr) (for solid samples) or a suitable solvent (for liquid samples)
- Agate mortar and pestle

- Pellet press
- FTIR spectrometer

Procedure (KBr Pellet Method):

- Sample Preparation:
  - Thoroughly dry spectroscopic grade KBr to remove any moisture.
  - Place a small amount of KBr (approximately 100-200 mg) in an agate mortar.
  - Add a small amount of **2-pyrrolidinone** (1-2 mg).
  - Grind the mixture thoroughly until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of the FTIR spectrometer.
  - Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
  - Acquire the sample spectrum. The typical scanning range is 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify and label the major absorption bands.

## Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-pyrrolidinone**.



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Caption: General workflow for spectroscopic analysis of **2-pyrrolidinone**.

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